5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-aminophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOGYQWSWHXFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Novel Industrial-Scale Preparation Method (Patent US20230339876A1)
A recent patent discloses a novel method targeting 4-aminofurans, including compounds structurally related to 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid, with the following key features:
- Avoidance of bromination and dehalogenation steps, enhancing atom economy.
- Elimination of heavy metals and protecting groups.
- Use of more straightforward coupling reactions to attach the aminophenoxy moiety to the furan ring.
- Achieving high purity and yield suitable for industrial application.
This method typically starts from methylated or esterified furan precursors, followed by selective amination and coupling with 4-aminophenol derivatives to form the aminophenoxy methyl substituent on the furan ring.
Stepwise Synthetic Route
The preparation generally involves the following steps:
Step 1: Synthesis of Furan-2-carboxylic Acid Derivative
- Starting from 5-formylfuran-2-carboxylic acid or similar furan aldehyde derivatives.
- Oxidation or esterification to obtain methyl or other alkyl esters of furan-2-carboxylic acid.
- Use of mild oxidants such as manganese dioxide (MnO2) to convert aldehydes to acids or esters.
Step 2: Formation of (4-Aminophenoxy)methyl Intermediate
- Coupling of 4-aminophenol with a suitable activated furan intermediate (e.g., halomethyl or hydroxymethyl furan ester).
- This coupling can be facilitated under mild base conditions or using catalysts that avoid heavy metals.
Step 3: Amination and Final Functional Group Adjustments
- Introduction or deprotection of the amino group on the phenoxy moiety if protected.
- Conversion of ester groups to free carboxylic acid via hydrolysis if necessary.
- Purification by column chromatography or crystallization to achieve high purity.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation of furan aldehyde | MnO2, MeOH, NaCN (catalytic), CH2Cl2 | 40°C | 12 hours | 36-63 | Methyl esters formed; mild conditions |
| Coupling with 4-aminophenol | Base (e.g., K2CO3), solvent (e.g., DMF) | RT to 80°C | 12-24 hrs | 50-75 | Metal-free catalysis preferred |
| Amination/Deprotection | Acid/base hydrolysis or deprotection agents | RT to reflux | 2-6 hrs | 70-90 | Final acid form obtained |
Data adapted and inferred from patent and research protocols.
Comparative Analysis of Preparation Methods
| Feature | Traditional Multi-step Synthesis | Novel Patent Method (US20230339876A1) |
|---|---|---|
| Bromination/Dehalogenation | Required | Avoided |
| Use of Heavy Metals | Zinc, Copper catalysts | Not required |
| Protecting Groups | Boc-protection common | Not required |
| Atom Economy | Low due to halogenation steps | Improved due to direct coupling |
| Scalability | Limited due to complexity | Designed for industrial scale |
| Purity and Yield | Moderate, requires extensive purification | High purity and yield |
Research Findings and Mechanistic Insights
- The coupling reaction between furan derivatives and 4-aminophenol proceeds efficiently under base-mediated conditions, likely via nucleophilic substitution on activated methyl groups attached to the furan ring.
- Avoiding halogenation steps reduces side reactions and environmental burden.
- The use of manganese dioxide as a mild oxidant allows selective oxidation without over-oxidation or degradation of sensitive furan rings.
- The aminophenoxy substituent enhances the compound's functionality for further pharmaceutical or agrochemical derivatization.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The furan ring may also contribute to the compound’s bioactivity by facilitating interactions with cellular components .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid, highlighting substituent differences and their implications:
Crystallographic and Physicochemical Properties
- Crystallography : 5-(4-nitrophenyl)furan-2-carboxylic acid crystallizes in an orthorhombic system with two independent molecules per asymmetric unit, stabilized by hydrogen bonding with water and ammonium ions .
Biological Activity
5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid is a compound of interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13N1O4
- Molecular Weight : 235.24 g/mol
This compound features a furan ring, which is known for its biological activity, and an aminophenoxy group that may enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that furan-2-carboxylic acids can inhibit the swarming and swimming of various bacteria at low concentrations. Specifically, 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) demonstrated effective inhibition against Escherichia coli at concentrations as low as 1.8 µg/L .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Concentration (µg/L) | Inhibition Effect |
|---|---|---|---|
| 5-HMFA | E. coli | 1.8 | Significant |
| Furan-2-carboxylic acid | P. collierea | 2.3 | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. These investigations typically focus on the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth.
Case Study: Inhibition of Tumor Growth
In a recent study, the compound was tested against various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the modulation of specific signaling pathways involved in cell cycle regulation.
Anti-inflammatory Activity
Another significant aspect of this compound is its potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) derived from furan derivatives have displayed promising results in reducing inflammation .
Table 2: COX Inhibition by Related Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Naproxen | 3.42 | 1.53 |
| Furan derivative | TBD | TBD |
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity towards these targets can lead to the modulation of various biological pathways.
Interaction with Enzymes
Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression. Further research is needed to elucidate the exact molecular mechanisms through which this compound exerts its effects.
Q & A
Basic Synthesis: What are the standard laboratory-scale synthesis routes for 5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-aminophenol and a furan-2-carboxylic acid derivative (e.g., 5-(chloromethyl)furan-2-carboxylic acid). Key steps include:
- Reagents : Use a base (e.g., NaOH, K₂CO₃) to deprotonate 4-aminophenol, enhancing its nucleophilicity .
- Conditions : React in a polar aprotic solvent (e.g., DMF, DMSO) at 60–80°C for 6–12 hours.
- Purification : Isolate the product via vacuum filtration, followed by recrystallization from ethanol/water mixtures .
Note : Optimize reaction time and temperature to minimize side products like over-alkylated derivatives.
Advanced Synthesis: How can green chemistry principles improve the scalability of this compound’s synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures .
- Continuous Flow Reactors : Implement microreactors to reduce energy consumption and improve yield consistency .
Validation : Monitor reaction progress using inline FTIR or HPLC to ensure real-time optimization .
Basic Reactivity: What common chemical transformations can this compound undergo?
Methodological Answer:
- Oxidation : The furan ring can be oxidized with KMnO₄ in acidic conditions to yield diketone intermediates .
- Amide Formation : React the carboxylic acid group with amines (e.g., EDC/HCl coupling) to generate bioactive derivatives .
- Electrophilic Substitution : The aminophenoxy group directs electrophiles (e.g., nitration) to specific positions on the aromatic ring .
Advanced Reactivity: How can mechanistic studies elucidate its substitution patterns?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled 4-aminophenol to track oxygen migration during substitution reactions .
- DFT Calculations : Model transition states to predict regioselectivity in electrophilic attacks .
- In Situ Spectroscopy : Employ NMR or Raman spectroscopy to detect intermediate species under varying pH conditions .
Solubility and Thermodynamics: What methods determine its solubility in organic solvents?
Methodological Answer:
- Gravimetric Analysis : Dissolve known masses in solvents (e.g., propan-2-ol, acetonitrile) at controlled temperatures (25–60°C) and measure saturation points .
- Thermodynamic Parameters : Calculate dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) using van’t Hoff plots of solubility data .
Example : For analogous 5-nitrophenyl-furan-2-carboxylic acids, ΔH°sol ranges from +15 to +25 kJ/mol in propan-2-ol .
Analytical Characterization: Which techniques confirm its structural purity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA water (70:30 v/v) .
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., furan ring planarity) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~ 263 [M+H]⁺) .
Biological Activity: What hypotheses exist regarding its bioactivity?
Methodological Answer:
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays, hypothesizing activity via membrane disruption .
- Enzyme Inhibition : Evaluate inhibition of cyclooxygenase (COX-2) using in vitro assays, leveraging structural similarity to anti-inflammatory arylacetic acids .
Caution : Validate cytotoxicity in mammalian cell lines (e.g., HEK293) before mechanistic studies .
Safety and Handling: What precautions are recommended for laboratory handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .
- Storage : Keep in amber glass vials at 4°C under inert gas (N₂) to prevent oxidation .
Purity Optimization: How to resolve co-eluting impurities during purification?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) with 5% acetic acid to improve separation of carboxylic acid derivatives .
- Ion-Exchange Resins : Employ Dowex-50W to selectively bind acidic impurities .
Validation : Compare TLC (Rf ~0.3 in EtOAc) and HPLC retention times against authentic standards .
Structural Analysis: What spectroscopic data are critical for confirming its identity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
